molecular formula C25H24N2O7S B12160366 methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12160366
M. Wt: 496.5 g/mol
InChI Key: YYSFEMSJVJOOEC-UHFFFAOYSA-N
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Description

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a thiazole ring, a pyrrolidine ring, and a furan ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and furan rings through various condensation and cyclization reactions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-methoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-ethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-(4-propoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H24N2O7S/c1-5-12-33-16-9-7-15(8-10-16)19-18(20(28)17-11-6-13(2)34-17)21(29)23(30)27(19)25-26-14(3)22(35-25)24(31)32-4/h6-11,19,29H,5,12H2,1-4H3

InChI Key

YYSFEMSJVJOOEC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

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